molecular formula C11H18ClNO2 B1477604 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097999-03-4

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1477604
CAS No.: 2097999-03-4
M. Wt: 231.72 g/mol
InChI Key: MYGMXTOWAUVUEL-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro group and a cyclopropylmethyl moiety, suggest that it may exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C11H18ClNO2
  • Molecular Weight : 231.72 g/mol
  • CAS Number : 234174

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its interactions with specific biological targets:

  • Kinase Inhibition :
    • Research indicates that compounds similar to this compound can inhibit kinases involved in critical signaling pathways. For example, certain derivatives have shown allosteric inhibition of kinases such as IRE1α, which plays a role in the unfolded protein response and is implicated in various diseases, including cancer and neurodegeneration .
  • Antiviral Activity :
    • A study highlighted the potential of related compounds as inhibitors of SARS-CoV-2 main protease, suggesting that modifications to the tetrahydro-pyran structure could enhance antiviral properties . This positions the compound as a candidate for further investigation in antiviral drug development.
  • Anti-inflammatory Properties :
    • The compound's structural characteristics may allow it to modulate inflammatory pathways. Compounds with similar structures have shown promise in treating inflammatory diseases by inhibiting transcription factors associated with inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Kinase InhibitionIRE1α (allosteric inhibition)
Antiviral ActivitySARS-CoV-2 main protease
Anti-inflammatoryTranscription factor modulation

Case Study: Kinase Interaction

A detailed study on kinase inhibitors demonstrated that derivatives of this compound effectively bind to inactive conformations of kinases. This binding was associated with enhanced selectivity and potency compared to other inhibitors, highlighting the potential for developing targeted therapies based on this compound .

Case Study: Antiviral Screening

In a high-throughput screening of over 3000 compounds, related structures were identified as promising candidates for inhibiting SARS-CoV-2 protease activity. The modifications in the cyclopropylmethyl and tetrahydro-pyran moieties were crucial for enhancing binding affinity and specificity towards the viral target .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMXTOWAUVUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2CCOCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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